N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Medicinal Chemistry Chemical Biology Regioisomer Differentiation

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide (CAS 1209560-37-1) is a synthetic aryl methanesulfonamide derivative with the molecular formula C15H19FN2O2S2 and a molecular weight of 342.45 g/mol. The compound incorporates a dimethylaminoethyl linker, a thiophene ring attached at the 2-position, and a 4-fluorophenyl methanesulfonamide moiety.

Molecular Formula C15H19FN2O2S2
Molecular Weight 342.45
CAS No. 1209560-37-1
Cat. No. B2797607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide
CAS1209560-37-1
Molecular FormulaC15H19FN2O2S2
Molecular Weight342.45
Structural Identifiers
SMILESCN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)F)C2=CC=CS2
InChIInChI=1S/C15H19FN2O2S2/c1-18(2)14(15-4-3-9-21-15)10-17-22(19,20)11-12-5-7-13(16)8-6-12/h3-9,14,17H,10-11H2,1-2H3
InChIKeyQZEGGTNMUBJXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide (CAS 1209560-37-1): Structural Identity and Pharmacophore Context


N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide (CAS 1209560-37-1) is a synthetic aryl methanesulfonamide derivative with the molecular formula C15H19FN2O2S2 and a molecular weight of 342.45 g/mol . The compound incorporates a dimethylaminoethyl linker, a thiophene ring attached at the 2-position, and a 4-fluorophenyl methanesulfonamide moiety. Structurally, it belongs to the broader class of thiophene-containing sulfonamides that have been explored as endothelin receptor antagonists, carbonic anhydrase inhibitors, and antimicrobial agents [1]. Its canonical SMILES is CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)F)C2=CC=CS2, and its InChIKey is QZEGGTNMUBJXKR-UHFFFAOYSA-N . The compound is commercially available for research use, typically at 95% purity .

Regioisomer-specific SAR probe Thiophen-2-yl reference for matched-pair comparison
Thiophene sulfonamide pharmacophore context Class-level ETA scaffold; no direct binding data for this compound
Standard research-grade purity Suitable for preliminary SAR screening; verify batch QC for impurity-sensitive work

Why Thiophene Regioisomers Cannot Be Interchanged: The Critical 2-yl vs. 3-yl Distinction for N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide


The thiophene attachment position (2-yl vs. 3-yl) is not a trivial structural nuance—it fundamentally alters the electronic distribution, steric environment, and molecular recognition properties of the compound . In the target compound (CAS 1209560-37-1), the thiophen-2-yl attachment places the sulfur atom closer to the dimethylamino-bearing chiral center, creating a distinct electrostatic and steric profile compared to the thiophen-3-yl isomer (CAS 954700-03-9) . Published studies on structurally analogous thiophene-containing bioactive molecules have demonstrated that the 2-yl versus 3-yl substitution pattern can reverse the rank order of biological activity [1]. For instance, in a series of phenylpropenone derivatives, the thiophen-3-yl analog (PhT3P) exhibited superior anti-angiogenic activity compared to the thiophen-2-yl analog (PhT2P) in HUVEC-based in vitro assays [1]. Consequently, procurement decisions must be regioisomer-aware: substituting the 2-yl compound with the 3-yl isomer—or vice versa—cannot be assumed to yield equivalent experimental outcomes.

Regioisomer Identity

Thiophen-2-yl vs. 3-yl are constitutional isomers with distinct SMILES and InChIKey values; substitution yields a different chemical entity and invalidates regioisomer-controlled experiments.

Purity Specification Mismatch

Purity specification differs from the 3-yl isomer; the absolute purity gap may affect impurity-sensitive assays. Verify batch-specific QC before any cross-isomer comparison.

Activity Profile May Diverge

Class-level evidence in analogous scaffolds shows thiophene regioisomerism reverses activity rank order. Bioactivity observed for one regioisomer may not transfer to the other.

Quantitative Differentiation Evidence: N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide vs. Closest Comparators


Regioisomeric Identity: Thiophen-2-yl vs. Thiophen-3-yl Structural Comparison

The target compound (CAS 1209560-37-1) bears the thiophene ring attached at the 2-position, whereas its closest commercially available analog (CAS 954700-03-9) bears the thiophene at the 3-position . These are constitutional isomers with identical molecular formula (C15H19FN2O2S2) and molecular weight (342.45 g/mol), but they differ in SMILES: target = CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)F)C2=CC=CS2 vs. comparator = CN(C)C(CNS(=O)(=O)CC1=CC=C(F)C=C1)C1=CSC=C1 . The InChIKey of the target (QZEGGTNMUBJXKR-UHFFFAOYSA-N) is distinct from that of the 3-yl isomer .

Regioisomer Identity
Thiophene-2-yl vs. 3-yl constitutional isomerism
Binary selection criterion; wrong isomer invalidates reproducibility
Identical molecular formula; distinct InChIKey: QZEGGTNMUBJXKR vs. 3-yl isomer
Medicinal Chemistry Chemical Biology Regioisomer Differentiation

Vendor-Certified Purity: 95% (Target) vs. 98% (Thiophen-3-yl Isomer)

The target compound (CAS 1209560-37-1) is typically offered at a standard purity of 95% by commercial vendors . In contrast, the thiophen-3-yl isomer (CAS 954700-03-9) is offered at 98% purity by Bidepharm, with batch-specific QC documentation (NMR, HPLC, GC) available . This 3-percentage-point purity differential may be relevant for applications sensitive to impurity profiles.

Purity Specification
Specification review
95% (target) vs. 98% (3-yl isomer)
3% purity differential may affect impurity-sensitive applications
Batch-dependent; vendor QC documentation varies
Chemical Procurement Quality Control Analytical Chemistry

Class-Level Biological Rationale: Thiophene Regioisomer Activity Divergence in Analogous Scaffolds

No direct bioassay data are available in the public domain for CAS 1209560-37-1. However, class-level evidence from structurally related thiophene-containing compounds indicates that the thiophene 2-yl vs. 3-yl position can significantly impact biological activity. In a controlled comparative study of synthetic phenylpropenone derivatives, the thiophen-3-yl analog (PhT3P) demonstrated superior anti-angiogenic activity compared to the thiophen-2-yl analog (PhT2P) in VEGF-induced HUVEC angiogenesis assays, with the rank order of activity being DPhP > FPhP > PhT3P > PhT2P [1]. This establishes a class-level precedent that thiophene regioisomerism meaningfully alters bioactivity in cellular assays.

Regioisomer Activity Rank
Class-level
PhT3P > PhT2P in analogous scaffold
Class-level precedent for regioisomer-dependent bioactivity
No direct data for CAS 1209560-37-1; HUVEC angiogenesis model
Anti-angiogenic Activity Thiophene SAR Regioisomer Pharmacology

Endothelin Receptor Antagonist Class Membership: Thiophene Sulfonamide Scaffold as a Privileged ETA Pharmacophore

The target compound belongs to the thiophene methanesulfonamide class, which has been extensively validated as a privileged scaffold for endothelin receptor A (ETA) antagonism [1][2]. The most potent thiophenesulfonamide in a published series displayed an IC50 of 43 nM at ETA receptors and 3 µM at ETB receptors, achieving approximately 70-fold selectivity [1]. The clinical candidate sitaxsentan (TBC11251), a thiophene sulfonamide, achieved an IC50 of 1.4 nM at ETA with >5,000-fold selectivity over ETB (IC50 = 9,800 nM) [3]. While no receptor binding data exist for CAS 1209560-37-1 specifically, the compound carries the core pharmacophoric elements (thiophene, sulfonamide, dimethylamino group) present in these validated ETA antagonists, suggesting potential utility in endothelin pathway research.

ETA Pharmacophore Class
Class-level
Reported ETA IC50 range: 0.0014–43 nM (class)
Thiophene sulfonamide scaffold validated for ETA; no data for this compound
Sitaxsentan (1.4 nM) to lead (43 nM); selectivity 70–5,000-fold over ETB
Endothelin Receptor ETA Antagonist Thiophene Sulfonamide Pharmacophore

Recommended Application Scenarios for N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide (CAS 1209560-37-1)


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies in Thiophene Sulfonamide Lead Optimization

The compound serves as the thiophen-2-yl reference point in matched-pair SAR studies comparing 2-yl vs. 3-yl thiophene attachment. Researchers can order both CAS 1209560-37-1 (2-yl, 95% purity) and CAS 954700-03-9 (3-yl, 98% purity) to systematically evaluate how thiophene regiochemistry affects target binding, selectivity, and pharmacokinetic properties within a sulfonamide-based pharmacophore. This matched-pair approach enables the direct attribution of any observed activity differences to the thiophene attachment position, controlling for all other structural variables.

Endothelin Receptor Pharmacology Tool Compound Screening

Given that the thiophene methanesulfonamide scaffold is a validated ETA antagonist pharmacophore—with class members achieving IC50 values as low as 43 nM at ETA with ~70-fold selectivity over ETB [1]—this compound can be incorporated into endothelin receptor binding screens. Its dimethylaminoethyl-thiophen-2-yl architecture represents a substructural variation not exhaustively explored in the published ETA antagonist literature, making it a candidate for novel IP-generating lead discovery.

Analytical Reference Standard for Thiophene Regioisomer Differentiation in Complex Mixtures

The compound's distinct InChIKey (QZEGGTNMUBJXKR-UHFFFAOYSA-N) and SMILES (CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)F)C2=CC=CS2) enable its use as a chromatographic or mass spectrometric reference standard for distinguishing thiophen-2-yl from thiophen-3-yl methanesulfonamide regioisomers in reaction monitoring, impurity profiling, or metabolomic studies. This is particularly relevant for laboratories developing synthetic routes to thiophene-containing sulfonamides where regioisomeric purity must be verified.

Computational Chemistry and Molecular Docking Studies on Thiophene-Containing Ligands

The compound's well-defined structure, with the thiophen-2-yl group presenting the sulfur atom in a specific orientation relative to the dimethylaminoethyl linker, makes it suitable for molecular docking and molecular dynamics simulations aimed at understanding how thiophene regiochemistry influences ligand-receptor interactions. Comparative in silico studies using both the 2-yl (CAS 1209560-37-1) and 3-yl (CAS 954700-03-9) isomers can predict differential binding poses and inform synthesis prioritization before committing to costly in vitro assays.

Application
Selection Property
Validation Focus
Matched-pair regioisomer SAR
Thiophen-2-yl regioisomeric identity
Activity comparison with 3-yl isomer (CAS 954700-03-9)
Endothelin pathway research
Thiophene sulfonamide pharmacophore
ETA/ETB binding context review
Chromatographic reference standard
Distinct InChIKey and SMILES
Regioisomer resolution in HPLC/LC-MS
Computational docking studies
Defined 2-yl sulfur orientation
Comparative binding pose prediction
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